(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
- The compound’s systematic name is (4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone .
- It consists of an imidazo[1,2-a]pyridine ring fused with a phenyl group and a methylpiperazine moiety.
- Imidazo[1,2-a]pyridines exhibit diverse biological activities and are of interest in medicinal chemistry .
- This compound’s structural resemblance to purines has prompted investigations into its therapeutic potential.
Preparation Methods
- Several synthetic routes exist for imidazo[1,2-a]pyridines. One common approach involves condensation–dehydration reactions:
- Pyridine-2,3-diamine or pyridine-3,4-diamine reacts with carboxylic acids (or their equivalents) under oxidative conditions.
- Aldehydes can also be used as reactants in this process .
- Industrial production methods may involve variations of these reactions, optimized for scalability and efficiency.
Chemical Reactions Analysis
- Imidazo[1,2-a]pyridines can undergo various reactions:
Oxidation: For example, oxidation of the imidazole ring.
Substitution: Substituents can be introduced at different positions.
Reduction: Reduction of the carbonyl group.
- Common reagents include carboxylic acids, aldehydes, and reducing agents.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Imidazo[1,2-a]pyridines have been explored as GABA A receptor agonists, proton pump inhibitors, and aromatase inhibitors.
Cancer Research: They influence cellular pathways relevant to cancer cells.
Inflammation and Immune System: Their effects extend to inflammation and immune components.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
- Similar compounds include other imidazo[1,2-a]pyridines, such as ambien, miroprofen, and zolimidine .
- Uniqueness lies in the specific substitution pattern and functional groups.
Properties
Molecular Formula |
C19H20ClN5O |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
[4-[(5-chloroimidazo[1,2-a]pyridin-8-yl)amino]phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H20ClN5O/c1-23-10-12-24(13-11-23)19(26)14-2-4-15(5-3-14)22-16-6-7-17(20)25-9-8-21-18(16)25/h2-9,22H,10-13H2,1H3 |
InChI Key |
UAVPGIWDTZUXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=CC=C(N4C3=NC=C4)Cl |
Origin of Product |
United States |
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